

# Paquinimod for Scleroderma and Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Paquinimod |           |
| Cat. No.:            | B609837    | Get Quote |

#### 1.0 Introduction

Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease marked by immune dysfunction, vasculopathy, and excessive fibrosis of the skin and internal organs.[1][2] The accumulation of extracellular matrix by activated myofibroblasts is a central feature of the disease, leading to significant morbidity and mortality.[1] Despite advances in understanding its pathogenesis, there remains a high unmet medical need for effective anti-fibrotic therapies.

Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1][3] It has demonstrated anti-inflammatory and anti-fibrotic effects in various preclinical models of autoimmune disease and has been investigated for its therapeutic potential in SSc.[1][3][4] This technical guide provides a comprehensive overview of Paquinimod, focusing on its mechanism of action, preclinical data in fibrosis models, and clinical findings in systemic sclerosis for an audience of researchers and drug development professionals.

#### 2.0 Mechanism of Action

**Paquinimod**'s primary mechanism of action involves targeting the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule.[3][5][6] S100A9, often found as a heterodimer with S100A8 (calprotectin), is upregulated during inflammation and is secreted by myeloid cells like neutrophils and monocytes.[7][8] It acts as a pro-inflammatory mediator by binding to and activating pattern recognition receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[6][7][8][9]



This interaction on myeloid cells triggers downstream signaling cascades, including the NF-kB pathway, which promotes the transcription of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of immune cells at sites of injury.[7][10][11] In the context of fibrosis, this sustained inflammation contributes to the activation of fibroblasts into collagen-producing myofibroblasts.

**Paquinimod** binds to S100A9 and functionally inhibits its interaction with TLR4 and RAGE.[6] [7][9] By blocking this critical signaling axis, **Paquinimod** modulates the innate immune response, reduces the infiltration and activation of myeloid cells, and subsequently dampens the downstream fibrotic processes.[3][6]





## Click to download full resolution via product page

## **Diagram 1. Paquinimod**'s inhibitory action on the S100A9-TLR4 signaling pathway.

#### 3.0 Preclinical Evidence

**Paquinimod** has demonstrated significant anti-fibrotic activity across multiple, well-characterized animal models of fibrosis.

3.1 Efficacy in a Genetic Model of Scleroderma (Tsk-1 Mouse)

The Tight skin 1 (Tsk-1) mouse is a genetic model that spontaneously develops skin fibrosis resembling human SSc.[1] Studies using this model have provided key insights into **Paquinimod**'s in vivo efficacy.

## Experimental Protocol:

- Model: Seven-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice were used.[1]
- Treatment: Paquinimod was administered in the drinking water at doses of 5 or 25 mg/kg/day for 8 weeks. A vehicle group served as the control.[1][2]
- Endpoints: Skin fibrosis was the primary outcome, assessed through multiple methods.
  - Histology: Skin thickness was measured from tissue sections.
  - $\circ$  Immunohistochemistry: The number of  $\alpha$ -SMA positive myofibroblasts was quantified.[1]
  - Biochemistry: Total collagen content in skin biopsies was determined using a hydroxyproline assay.[1]
  - Gene Expression: Real-time PCR was used to analyze the expression of fibrotic and inflammatory markers.[1]
  - Immunophenotyping: Macrophage polarization (M1 vs. M2 phenotype) in the skin was analyzed.[1]



 Statistical Analysis: The Mann-Whitney nonparametric two-tailed rank test was used for comparisons between groups.[1]

Table 1: Summary of **Paquinimod** Efficacy in the Tsk-1 Mouse Model

| Parameter                 | Vehicle Control | Paquinimod (5-25<br>mg/kg/day) | Outcome                                     |
|---------------------------|-----------------|--------------------------------|---------------------------------------------|
| Skin Thickness            | Increased       | Significantly<br>Reduced       | Anti-fibrotic effect[1]                     |
| Myofibroblast Count       | Elevated        | Significantly<br>Decreased     | Anti-fibrotic effect[1]                     |
| Hydroxyproline<br>Content | Elevated        | Significantly<br>Decreased     | Reduced collagen deposition[1]              |
| Macrophage<br>Phenotype   | Pro-fibrotic M2 | Shift towards M1 phenotype     | Immunomodulatory effect[1]                  |
| TGF-β Response            | Increased       | Reduced                        | Inhibition of pro-<br>fibrotic signaling[1] |

| Serum Auto-antibodies (IgG) | Increased | Abrogated | Systemic immune modulation[1] |

3.2 Efficacy in Chemically-Induced Fibrosis Models

### 3.2.1 Bleomycin-Induced Lung Fibrosis

The bleomycin (BLM)-induced fibrosis model is widely used to study the pathogenesis of skin and lung fibrosis and to evaluate potential therapies.[12][13][14] In this model, bleomycin administration induces an inflammatory response that progresses to fibrosis.[14]

## Experimental Protocol:

 Model: Mice receive repeated subcutaneous or intranasal administration of bleomycin to induce fibrosis. A common protocol involves daily or every-other-day subcutaneous injections of BLM (e.g., 1 mg/mL) for 4 weeks.[13][14]

## Foundational & Exploratory





 Treatment: Paquinimod administration is typically initiated concurrently with or shortly after the first BLM injection.[11]

## • Endpoints:

- Histopathology: Lung sections are stained with Masson's trichrome to assess the extent of fibrotic changes.[11]
- Biochemistry: Hydroxyproline content in lung tissue is quantified as a measure of total collagen.[11][15]
- Bronchoalveolar Lavage Fluid (BALF) Analysis: The number and type of inflammatory cells (e.g., lymphocytes, neutrophils) in the BALF are counted.[11][15]
- Gene/Protein Expression: Analysis of markers for endothelial-mesenchymal transition (EndMT), such as  $\alpha$ -SMA, and other fibrotic markers is performed.[11][16]
- Statistical Analysis: Group comparisons are typically performed using one-way ANOVA or appropriate non-parametric tests.[16]





Click to download full resolution via product page

**Diagram 2.** General experimental workflow for a preclinical fibrosis model.

Table 2: Summary of Paquinimod Efficacy in Bleomycin-Induced Lung Fibrosis



| Parameter                      | Bleomycin Control       | Bleomycin +<br>Paquinimod | Outcome                             |
|--------------------------------|-------------------------|---------------------------|-------------------------------------|
| Fibrotic Pathological Changes  | Severe                  | Ameliorated               | Anti-fibrotic effect[11]            |
| Lung Hydroxyproline Content    | Significantly Increased | Significantly Reduced     | Reduced collagen deposition[11][15] |
| BALF Lymphocytes & Neutrophils | Increased               | Reduced                   | Anti-inflammatory effect[11][15]    |

| Endothelial-Mesenchymal Transition (EndMT) | Increased | Suppressed | Inhibition of a key fibrotic process[11] |

## 3.2.2 Liver Fibrosis (N-IF Mouse Model)

To demonstrate broader anti-fibrotic potential, **Paquinimod** was tested in the NOD-Inflammation Fibrosis (N-IF) mouse model, which spontaneously develops chronic liver inflammation and fibrosis.[4][17]

## Experimental Protocol:

- Model: N-IF mice, which already exhibit established fibrosis at 8 weeks of age.[17]
- Treatment: Paquinimod was administered for 4 to 10 weeks, starting after disease onset.[4]
- Endpoints:
  - Histology: Liver sections were stained with Masson's trichrome to visualize collagen deposits.[4]
  - Biochemistry: Liver hydroxyproline levels were measured to quantify collagen.[4]
  - Flow Cytometry: Liver-infiltrating immune cells, including CD11b+ myeloid cells and M2-like macrophages (CD11b+ F4/80+ CD206+), were quantified.[4][17]



Table 3: Summary of **Paquinimod** Efficacy in the N-IF Liver Fibrosis Model

| Parameter                           | Untreated N-IF<br>Mice      | Paquinimod-<br>Treated N-IF Mice | Outcome                                 |
|-------------------------------------|-----------------------------|----------------------------------|-----------------------------------------|
| Liver Fibrosis<br>(Collagen)        | Established and Progressive | Significantly<br>Reduced         | Reversal of established fibrosis[4][17] |
| Liver Inflammation<br>(CD45+ cells) | Increased                   | Significantly Reduced            | Anti-inflammatory effect[4]             |
| CD11b+ Myeloid Cells                | Increased                   | Reduced                          | Myeloid cell<br>modulation[4]           |

| M2-like Macrophages (CD206+) | Increased | Reduced | Polarization away from pro-fibrotic phenotype[17] |

## 4.0 Clinical Studies in Systemic Sclerosis

The preclinical findings prompted investigation of **Paquinimod** in SSc patients. A key study was a Phase 2a, open-label trial designed to assess safety and biomarker responses.[5][18]

## 4.1 Phase 2a Biomarker Study (NCT01487551)

This multicenter, open-label, single-arm study provided the first human data for **Paquinimod** in an SSc population.[6][18][19]

## Experimental Protocol:

- Population: Nine patients with rapidly progressive diffuse cutaneous SSc were enrolled and completed the study.[3][18]
- Treatment: Patients received 3 mg/day of oral Paquinimod for 8 weeks, followed by a 4week follow-up period.[3][18]
- Endpoints & Assessments:

## Foundational & Exploratory





- Primary: Changes in disease-related biomarkers.
- Skin Biopsies: Punch biopsies were collected from lesional skin at baseline and week 8.[3]
   [18] Myofibroblast counts were determined by immunohistochemical staining for α-SMA.[6]
   Gene expression analysis (e.g., for type I IFN-regulated genes, CCR2) was performed using real-time PCR.[6]
- Blood Samples: Collected at baseline, during treatment, and at follow-up.[18] Serum was analyzed for chemokine (C-C motif) ligand 2 (CCL2) levels.[18] Plasma was assessed for type I interferon (IFN) activity.[18]
- Safety: Adverse events (AEs) were monitored throughout the study.[18]
- Clinical: Modified Rodnan Skin Score (mRSS) and Quality of Life (QoL) were assessed as secondary endpoints.[6][18]
- Statistical Analysis: A two-sided Wilcoxon signed-rank test was used to compare baseline and end-of-treatment values.[20]





Click to download full resolution via product page

Diagram 3. Workflow of the NCT01487551 open-label clinical trial.

Table 4: Summary of Phase 2a Clinical Trial (NCT01487551) Results



| Parameter                                 | Baseline            | Week 8 (End of<br>Treatment)      | Outcome                                                 |
|-------------------------------------------|---------------------|-----------------------------------|---------------------------------------------------------|
| Efficacy Biomarkers                       |                     |                                   |                                                         |
| Myofibroblast Count (Skin)                | Reference           | Median reduction of 10% (p=0.023) | Suggests anti-fibrotic activity[3][18]                  |
| Serum CCL2 Level                          | Reference           | Reduced in 7 of 9 patients        | Modulation of a key pro-fibrotic chemokine[18]          |
| Type I IFN Activity<br>(Skin Genes)       | Reference           | Trend towards reduction           | Suggests modulation of innate immunity[18]              |
| Pro-fibrotic Gene Expression (e.g., CCR2) | Reference           | Down-regulated                    | Target engagement in skin[6]                            |
| Modified Rodnan Skin<br>Score (mRSS)      | 28 ± 10 (mean ± SD) | No significant change             | Expected for a short-<br>term biomarker<br>study[6][18] |
| Safety                                    |                     |                                   |                                                         |
| Adverse Events (AEs)                      | N/A                 | Mild to moderate                  | Well-tolerated[6][18]                                   |

| Most Common AEs | N/A | Arthralgia (n=3), Headache (n=3) | Expected AE profile[18] |

## 5.0 Summary and Future Directions

**Paquinimod** is an immunomodulatory agent that targets the S100A9/TLR4 signaling axis, a key pathway in innate immunity and inflammation that contributes to fibrosis. Preclinical studies have consistently demonstrated its anti-fibrotic efficacy in diverse and relevant models of scleroderma, lung, and liver fibrosis. These studies show that **Paquinimod** can reduce collagen deposition, decrease myofibroblast numbers, and modulate the immune environment by shifting macrophages away from a pro-fibrotic phenotype.[1][11][17]

The findings from the Phase 2a clinical trial in SSc patients, though limited by its small size and short duration, are encouraging. The significant reduction in skin myofibroblasts, a key cell type



driving fibrosis, along with favorable changes in other biomarkers like CCL2 and IFN-regulated genes, suggests that **Paquinimod** exerts a pharmacological effect in SSc patients.[3][6][18] The drug was also found to be well-tolerated.[18]

Together, the data support the continued investigation of **Paquinimod** as a potential therapy for systemic sclerosis and other fibrotic diseases. Future research should focus on larger, placebocontrolled clinical trials of longer duration to definitively establish the clinical efficacy of **Paquinimod** on skin and internal organ fibrosis, building upon the promising biomarker and preclinical results.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. sclerodermanews.com [sclerodermanews.com]
- 6. FRI0496 An Open-Label Study to Evaluate Biomarkers and Safety in Systemic Sclerosis (SSC) Patients Treated with Paquinimod (ABR-215757) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]
- 8. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 9. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]



- 10. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pu... [ouci.dntb.gov.ua]
- 11. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mirodenafil ameliorates skin fibrosis in bleomycin-induced mouse model of systemic sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. inotiv.com [inotiv.com]
- 15. High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis | PLOS One [journals.plos.org]
- 18. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Paquinimod for Scleroderma and Fibrosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609837#paquinimod-for-scleroderma-and-fibrosisstudies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com